molecular formula C7H4ClN3O B3048847 8-chloro-3H-benzo[d][1,2,3]triazin-4-one CAS No. 18343-45-8

8-chloro-3H-benzo[d][1,2,3]triazin-4-one

Cat. No. B3048847
CAS RN: 18343-45-8
M. Wt: 181.58
InChI Key: RRLGSAHSYQVYED-UHFFFAOYSA-N
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Description

“8-chloro-3H-benzo[d][1,2,3]triazin-4-one” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It is a derivative of 1,2,3-benzotriazin-4(3H)-one . This compound is used in the preparation of 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one by reacting with dimethoxymethane .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, it has been reported that 3H-[3,4-d][1,2,3]triazin-4-one derivatives can act as systemic herbicides by inhibiting protoporphyrinogen oxidase . Also, it has been used in the synthesis of anti-allergic drugs .


Molecular Structure Analysis

The molecular structure of “8-chloro-3H-benzo[d][1,2,3]triazin-4-one” is characterized by a benzene-like ring but with three carbons replaced by nitrogens . The positions of the nitrogen atoms distinguish the three isomers of triazine .


Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution is easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .

Scientific Research Applications

Medicinal Chemistry

These compounds have been used in medicinal chemistry, particularly in the development of new drugs . They have been found in a wide variety of promising drugs pertaining to diversified therapeutic applications .

Antidepressant Applications

Some derivatives of these compounds have shown potential as antidepressants . This suggests that they could be used in the development of new treatments for depression.

Antipsychotic Applications

Similarly, these compounds have also been used in the development of antipsychotic drugs . This indicates their potential in treating conditions such as schizophrenia and bipolar disorder.

Antihistamine Applications

These compounds have shown potential as antihistamines . This suggests they could be used in the treatment of allergies and related conditions.

Antifungal Applications

Some derivatives of these compounds have demonstrated antifungal properties . This suggests potential applications in treating fungal infections.

Anticancer Applications

These compounds have been used in the development of anticancer drugs . They could potentially be used in the treatment of various types of cancer.

Antioxidant Applications

These compounds have shown potential as antioxidants . This suggests they could be used in the development of treatments for conditions caused by oxidative stress.

Anti-inflammatory Applications

These compounds have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.

properties

IUPAC Name

8-chloro-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-3-1-2-4-6(5)9-11-10-7(4)12/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGSAHSYQVYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552075
Record name 8-Chloro-1,2,3-benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3H-benzo[d][1,2,3]triazin-4-one

CAS RN

18343-45-8
Record name 8-Chloro-1,2,3-benzotriazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18343-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,2,3-benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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